molecular formula C19H23ClN2O4 B2973224 [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate CAS No. 923141-59-7

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate

Cat. No. B2973224
CAS RN: 923141-59-7
M. Wt: 378.85
InChI Key: CNFKJLBSINARPH-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate, also known as CCPMB, is a synthetic compound that belongs to the family of butanoic acid derivatives. CCPMB has been extensively studied for its potential application in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate is not fully understood, but it is believed to act as an allosteric modulator of specific enzymes and receptors. [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has been shown to bind to the active site of enzymes and receptors, inducing a conformational change that alters their activity. This can result in either activation or inhibition of the enzyme or receptor, depending on the specific target.
Biochemical and Physiological Effects
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has also been found to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has several advantages for lab experiments, including its high potency and selectivity for specific targets, which allows for precise modulation of cellular processes. It is also relatively stable and easy to handle, making it a valuable tool for drug discovery and development. However, [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has some limitations, including its potential toxicity and lack of specificity for certain targets, which can lead to off-target effects.

Future Directions

There are several future directions for research on [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate, including its potential application in drug discovery and development for various diseases such as cancer and inflammation. Further studies are needed to fully understand the mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate and its specific targets, which could lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate and its analogs could lead to the discovery of novel compounds with unique properties and applications.

Synthesis Methods

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate can be synthesized by reacting 4-(4-chloro-2-methylphenoxy)butanoic acid with [(1-cyanocyclopentyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has been found to have potential application in scientific research in various fields such as pharmacology, biochemistry, and molecular biology. It has been studied for its ability to modulate the activity of specific enzymes and receptors, which makes it a valuable tool for drug discovery and development. [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate has also been used to study the mechanism of action of certain drugs and to investigate the role of specific signaling pathways in various cellular processes.

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(4-chloro-2-methylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4/c1-14-11-15(20)6-7-16(14)25-10-4-5-18(24)26-12-17(23)22-19(13-21)8-2-3-9-19/h6-7,11H,2-5,8-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKJLBSINARPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate

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